2-Methyl-4-(thiophen-3-yl)butanoic acid

Catalog No.
S14050592
CAS No.
M.F
C9H12O2S
M. Wt
184.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(thiophen-3-yl)butanoic acid

Product Name

2-Methyl-4-(thiophen-3-yl)butanoic acid

IUPAC Name

2-methyl-4-thiophen-3-ylbutanoic acid

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C9H12O2S/c1-7(9(10)11)2-3-8-4-5-12-6-8/h4-7H,2-3H2,1H3,(H,10,11)

InChI Key

TZSJQSUTWJKOCE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CSC=C1)C(=O)O

2-Methyl-4-(thiophen-3-yl)butanoic acid is an organic compound characterized by its unique structure, which includes a butanoic acid backbone with a methyl group and a thiophene ring. This compound has the molecular formula C11H12O2S and features a thiophene moiety that contributes to its chemical reactivity and potential biological activity. The presence of the thiophene ring enhances its electronic properties, making it a subject of interest in various fields of research.

The chemical behavior of 2-Methyl-4-(thiophen-3-yl)butanoic acid includes several types of reactions:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to its aromatic nature.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions.

Research into the biological activity of 2-Methyl-4-(thiophen-3-yl)butanoic acid suggests potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors, facilitated by the interaction between the thiophene ring and biological targets.

The synthesis of 2-Methyl-4-(thiophen-3-yl)butanoic acid can be achieved through several methods:

  • Thiol Addition: A common method involves the reaction of a butanoic acid derivative with thiophen-3-thiol under basic conditions. This reaction typically employs sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
  • Condensation Reactions: Another approach may involve the condensation of thiophene derivatives with suitable keto acids, followed by decarboxylation and oxidation to yield the desired product.

2-Methyl-4-(thiophen-3-yl)butanoic acid has several applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable intermediate in the synthesis of novel therapeutic agents.
  • Material Science: The compound's electronic properties may allow for applications in the development of advanced materials, including polymers and electronic components.

Studies on 2-Methyl-4-(thiophen-3-yl)butanoic acid's interactions with biological systems are crucial for understanding its potential therapeutic effects. Interaction studies often focus on enzyme inhibition mechanisms, where the compound may bind to active sites on target enzymes, altering their activity. These investigations are essential for assessing the compound's efficacy and safety in medicinal applications.

Several compounds share structural similarities with 2-Methyl-4-(thiophen-3-yl)butanoic acid. These include:

  • Thiophen-2-carboxylic acid: Similar structure but lacks the butanoic acid side chain.
  • 3-(Thiophen-2-yl)propanoic acid: A shorter carbon chain compared to 2-Methyl-4-(thiophen-3-yl)butanoic acid.
  • 4-Oxo-4-(thiophen-3-yl)butanoic acid: Contains a keto group that alters its reactivity profile.

Uniqueness

The uniqueness of 2-Methyl-4-(thiophen-3-yl)butanoic acid lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. Its stereochemistry also plays a role in how it interacts within biological systems, distinguishing it from similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

184.05580079 g/mol

Monoisotopic Mass

184.05580079 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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